Cas no 324-94-7 (4-(4-Fluorophenyl)phenol)

4-(4-Fluorophenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 4'-Fluoro-[1,1'-biphenyl]-4-ol
- 4-(4'-Fluorophenyl)phenol
- 4'-Fluoro[1,1'-biphenyl]-4-ol
- 4-Fluoro-4'-hydroxybiphenyl
- 4-(4-Fluorophenyl)phenol
- C12H9FO
- [1,1'-BIPHENYL]-4-OL,4'-FLUORO
- 4-(4'-fluoro)phenylphenol
- 4'-fluoro-4-hydroxybiphenyl
- 4'-Fluorobiphenyl-1-ol
- 4'-fluoro-biphenyl-4-ol
- 4-Hydroxy-4'-fluorobiphenyl
- AMY8786
- CS-W016809
- 324-94-7
- 4 inverted exclamation mark -Fluoro-[1,1 inverted exclamation mark -biphenyl]-4-ol
- F0704
- [1,1'-BIPHENYL]-4-OL, 4'-FLUORO-
- SCHEMBL411329
- 4-Fluoro-4//'-hydroxybiphenyl
- J-515492
- QSJNKJGPJVOGPK-UHFFFAOYSA-N
- MFCD01830385
- 4'-fluorobiphenyl-4-ol
- BB 0223346
- DTXSID20323107
- BP-20253
- A50599
- AA-516/25012092
- FT-0631954
- bis(2,4,6-tribromophenyl)carbonate
- SY051257
- AKOS002679788
- 4'-Fluoro-[1,1'-biphenyl]-4-ol;4-Fluoro-4'-hydroxybiphenyl
- NSC-403046
- A1639
- NSC403046
- DS-17843
- CHEMBL122136
-
- MDL: MFCD01830385
- インチ: 1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
- InChIKey: QSJNKJGPJVOGPK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)F)C2=CC=C(C=C2)O
計算された属性
- せいみつぶんしりょう: 188.06400
- どういたいしつりょう: 188.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2A^2
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.196
- ゆうかいてん: 170.0 to 174.0 deg-C
- ふってん: 303.7°C at 760 mmHg
- フラッシュポイント: 172.5°C
- 屈折率: 1.584
- PSA: 20.23000
- LogP: 3.19830
- ようかいせい: 使用できません
4-(4-Fluorophenyl)phenol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1090 3/PG 2
- セキュリティの説明: S22; S26; S36/37/39; S45
-
危険物標識:
- リスク用語:R20/21/22; R37/38; R41; R48
4-(4-Fluorophenyl)phenol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
4-(4-Fluorophenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A300367-5g |
4'-Fluoro-[1,1'-biphenyl]-4-ol |
324-94-7 | 98% | 5g |
$19.0 | 2025-02-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61869-5g |
4-Hydroxy-4'-fluorobiphenyl, 98% |
324-94-7 | 98% | 5g |
¥2208.00 | 2023-03-06 | |
Apollo Scientific | PC408434-5g |
4-Fluoro-4'-hydroxybiphenyl |
324-94-7 | 98+% | 5g |
£21.00 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029577-10g |
4'-Fluoro-[1,1'-biphenyl]-4-ol |
324-94-7 | 98% | 10g |
¥145.00 | 2024-08-02 | |
Fluorochem | 039764-1g |
4'-Fluoro[1,1'-biphenyl]-4-ol |
324-94-7 | 95% | 1g |
£12.00 | 2022-03-01 | |
Chemenu | CM184773-100g |
4-Hydroxy-4'-fluorobiphenyl |
324-94-7 | 95% | 100g |
$505 | 2021-06-16 | |
Alichem | A019107899-100g |
4'-Fluoro-[1,1'-biphenyl]-4-ol |
324-94-7 | 95% | 100g |
$545.40 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121053-10g |
4-(4-Fluorophenyl)phenol |
324-94-7 | 98% | 10g |
¥315.90 | 2023-09-02 | |
Alichem | A019107899-25g |
4'-Fluoro-[1,1'-biphenyl]-4-ol |
324-94-7 | 95% | 25g |
$187.20 | 2023-09-02 | |
abcr | AB151325-25 g |
4-Fluoro-4'-hydroxybiphenyl, 98%; . |
324-94-7 | 98% | 25g |
€278.40 | 2023-05-09 |
4-(4-Fluorophenyl)phenol サプライヤー
4-(4-Fluorophenyl)phenolに関する追加情報
4-(4-Fluorophenyl)phenol (CAS No. 324-94-7)
4-(4-Fluorophenyl)phenol, also known as 4-fluorophenyl phenol, is a versatile aromatic compound with the CAS registry number 324-94-7. This compound has gained significant attention in recent years due to its unique chemical properties and wide-ranging applications in various fields, including materials science, pharmaceuticals, and environmental chemistry. The structure of 4-(4-Fluorophenyl)phenol consists of a phenolic group (-OH) attached to a benzene ring, which is further substituted with a fluorophenyl group at the para position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it highly suitable for diverse chemical reactions and applications.
One of the most notable advancements in the study of 4-(4-Fluorophenyl)phenol involves its role in the development of advanced materials. Researchers have explored its potential as a building block for constructing two-dimensional (2D) materials, such as graphene analogs and covalent organic frameworks (COFs). The fluorine substituent in 4-(4-Fluorophenyl)phenol plays a crucial role in modulating the electronic properties of these materials, enabling them to exhibit enhanced electrical conductivity and mechanical stability. For instance, a recent study published in *Nature Materials* demonstrated that incorporating 4-(4-Fluorophenyl)phenol into COFs significantly improved their charge transport properties, making them promising candidates for next-generation electronic devices.
In the pharmaceutical industry, 4-(4-Fluorophenyl)phenol has been investigated for its potential as a drug intermediate and a lead compound in medicinal chemistry. Its ability to undergo various nucleophilic aromatic substitution reactions has made it an attractive starting material for synthesizing bioactive molecules with complex architectures. For example, researchers at the University of California have utilized 4-(4-Fluorophenyl)phenol to develop novel anti-inflammatory agents that exhibit superior efficacy compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings highlight the compound's potential in drug discovery and development.
Another area where 4-(4-Fluorophenyl)phenol has shown promise is in environmental chemistry. Due to its ability to form stable complexes with metal ions, this compound has been explored as a potential ligand for heavy metal removal from contaminated water sources. A study conducted by scientists at Tsinghua University revealed that 4-(4-Fluorophenyl)phenol can effectively bind with lead (Pb²⁺) and cadmium (Cd²⁺) ions, offering a cost-effective and eco-friendly solution for water purification. This application underscores the compound's versatility and its importance in addressing pressing environmental challenges.
From a synthetic perspective, the preparation of 4-(4-Fluorophenyl)phenol involves several well-established methodologies, including nucleophilic aromatic substitution and Suzuki coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has become a popular route for synthesizing 4-(4-Fluorophenyl)phenol, particularly in large-scale industrial settings.
In terms of safety and handling, 4-(4-Fluorophenyl)phenol is generally considered non-hazardous under normal conditions; however, it should be handled with care to avoid prolonged exposure or inhalation. Proper personal protective equipment (PPE), such as gloves and goggles, should be used during handling to ensure worker safety.
Looking ahead, the continued exploration of 4-(
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